6-Deoxy-6-fluoro-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-6-fluoro-alpha-D-glucopyranose is a fluorinated derivative of glucose. This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the sixth carbon position of the glucose molecule. It has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-fluoro-alpha-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method is the reaction of glucose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
Starting Material: Glucose or a protected glucose derivative.
Reagent: Diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent glucose derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the parent glucose derivative .
Scientific Research Applications
6-Deoxy-6-fluoro-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated carbohydrates.
Biology: The compound serves as a probe to study carbohydrate metabolism and enzyme activity.
Medicine: It is investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other fluorinated compounds
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Deoxy-6-fluoro-alpha-D-glucopyranose can be compared with other fluorinated glucose derivatives:
6-Deoxy-6-chloro-alpha-D-glucopyranose: Similar structure but with a chlorine atom instead of fluorine.
2-Deoxy-2-fluoro-D-glucose: Fluorine substitution at the second carbon position.
2-Deoxy-D-glucose: Lacks the hydroxyl group at the second carbon position.
Uniqueness
Properties
CAS No. |
62182-12-1 |
---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
SHFYXYMHVMDNPY-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.